![molecular formula C14H18NO4P B1603165 Ammonium dibenzyl phosphate CAS No. 1277151-44-6](/img/structure/B1603165.png)
Ammonium dibenzyl phosphate
Overview
Description
Ammonium dibenzyl phosphate is a chemical compound with the molecular formula C14H18NO4P . It is used in various applications, including as a reagent to introduce a phosphate group protected as a benzyl ester .
Physical And Chemical Properties Analysis
Ammonium dibenzyl phosphate has a molecular weight of 295.271 . Further physical and chemical properties are not explicitly mentioned in the available literature.
Scientific Research Applications
Adsorption of Ammonium, Nitrate, and Phosphate
Ammonium dibenzyl phosphate has been used in studies evaluating the adsorption potential of hydrochar and biochar samples . The adsorption capacity of these samples was tested for ammonium, nitrate, and phosphate ions under various conditions . This application is particularly relevant in environmental science and waste management, where the removal of these ions from wastewater is a critical concern .
Recovery of Ammonium and Phosphate
Another significant application of Ammonium dibenzyl phosphate is in the recovery of ammonium and phosphate using battery deionization . This process not only prevents eutrophication of waters but also provides nutrient-enriched streams . An electrochemical cell containing cation-selective electrodes is used in this process .
Inhibition of Ammonium Oxidation
Ammonium dibenzyl phosphate has been used in studies investigating the inhibition of ammonium oxidation . This application is particularly relevant in the field of soil science, where the control of nitrogen cycling processes is of great importance .
Physicochemical Assessment of Ammonium Adsorption
Ammonium dibenzyl phosphate has been used in the physicochemical assessment of ammonium adsorption . This involves the use of an activated carbon treated with acetic acid to depollute aqueous solutions containing ammonium .
Safety and Hazards
properties
IUPAC Name |
azanium;dibenzyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15O4P.H3N/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14;/h1-10H,11-12H2,(H,15,16);1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTCBYMYXZCKMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)([O-])OCC2=CC=CC=C2.[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18NO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium dibenzyl phosphate | |
CAS RN |
1277151-44-6 | |
Record name | Phosphoric acid, bis(phenylmethyl) ester, ammonium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1277151446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AMMONIUM DIBENZYL PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9AWN55JN7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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